trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate
Description
Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate is a synthetic azo dye characterized by a pyrazole core linked to a substituted benzoate moiety. The compound features three sodium sulfonate groups, a chloro substituent, and a phenyl-sulphonyl-ethyl-sulphonato side chain. This structural complexity enhances its water solubility and stability, making it suitable for industrial applications such as textile dyeing or functional material synthesis.
The synthesis of such compounds typically involves diazo coupling reactions between pyrazole derivatives and aromatic sulfonated intermediates, followed by sulfonation and sodium salt formation . Structural elucidation relies on spectroscopic techniques (e.g., UV-Vis, NMR) and crystallographic tools like SHELX and ORTEP for 3D visualization .
Properties
IUPAC Name |
trisodium;2-chloro-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]-4-sulfonatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O12S3.3Na/c1-10-17(22-21-15-8-13(19(26)27)14(20)9-16(15)38(30,31)32)18(25)24(23-10)11-2-4-12(5-3-11)37(28,29)7-6-36-39(33,34)35;;;/h2-5,8-9,17H,6-7H2,1H3,(H,26,27)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWFJQBGRJXMOM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)C(=O)[O-])Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN4Na3O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12769-09-4 | |
| Record name | Reactive Yellow 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012769094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate, commonly known as Reactive Yellow 13 (C.I. 18990), is a synthetic azo dye with various industrial applications, particularly in textiles and food products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Chemical Formula : C19H18ClN4NaO12S3
- Molecular Weight : 648.99 g/mol
- CAS Number : 12769-09-4
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN4NaO12S3 |
| Molecular Weight | 648.99 g/mol |
| CAS Number | 12769-09-4 |
| Solubility | Soluble in water |
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it can effectively reduce microbial populations in food products, particularly against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli.
Case Study: Efficacy Against Pathogens
In a study assessing the efficacy of various antimicrobial treatments on chicken legs, trisodium phosphate (TSP), which shares structural similarities with Reactive Yellow 13, was evaluated. The results indicated significant reductions in bacterial counts:
| Treatment Type | Log Reduction (Gram-positive) | Log Reduction (Gram-negative) |
|---|---|---|
| TSP | 0.87 | 1.28 |
| Acidified Sodium Chlorite (ASC) | 0.86 | 2.03 |
| Citric Acid | 0.82 | 1.23 |
The study concluded that TSP was the second most effective compound for both bacterial groups, highlighting its potential utility in food safety applications .
Toxicological Profile
The toxicological assessment of this compound indicates low acute toxicity levels. The median lethal dose (LD50) is reported to be greater than 2000 mg/kg, suggesting minimal risk at typical exposure levels .
However, concerns regarding potential carcinogenic effects due to the release of amines from azo dyes have been documented, necessitating further research into long-term exposure effects .
The antimicrobial mechanism of action involves disruption of bacterial cell membranes, leading to leakage of cellular contents and subsequent cell death. This property is particularly valuable in food preservation and safety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of azo dyes with pyrazole and sulfonate functionalities. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
* Estimated based on structural analogy.
Key Findings:
Solubility and Polarity: The trisodium sulfonate groups in the target compound confer superior aqueous solubility compared to monosodium (e.g., Acid Red 195 ) or disodium salts (e.g., ). The phenyl-sulphonyl-ethyl-sulphonato side chain further enhances hydrophilicity, unlike the hydrophobic dodecyl chain in , which reduces solubility.
Substituent Effects :
- Chloro Groups : The target compound’s single chloro substituent likely reduces toxicity compared to polychlorinated analogues (e.g., ), which exhibit respiratory hazards .
- Aromatic Systems : Acid Red 195’s naphthalene moiety may improve UV absorption for dye applications, whereas the target compound’s benzoate core offers structural rigidity.
Applications : High solubility makes the target compound suitable for aqueous dyeing processes, while ’s surfactant-like structure may serve niche roles in emulsified systems.
Safety : Compounds with fewer sulfonates and more hydrophobic groups (e.g., ) show higher environmental toxicity (H412), whereas polar sulfonates in the target compound may mitigate bioaccumulation risks.
Analytical and Computational Tools
Structural validation of these compounds employs:
Preparation Methods
Chlorosulphonation of Benzoic Acid
2-Chloro-4-sulphobenzoic acid is prepared via sulphonation of 2-chlorobenzoic acid using fuming sulphuric acid at 150–160°C for 6–8 hours. Excess chlorosulphonic acid introduces the sulphonic acid group at the para position.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 150–160°C |
| Reaction Time | 6–8 hours |
| Catalyst | Fuming H₂SO₄ |
| Yield | 78–82% |
Esterification to Methyl Benzoate
The sulphonated acid is esterified with methanol in the presence of concentrated H₂SO₄ as a catalyst. This step protects the carboxylic acid group during subsequent reactions.
Formation of the Pyrazole-Azo Substructure
The pyrazole-azo component is synthesized via cyclization and diazo coupling.
Synthesis of 4,5-Dihydro-3-Methyl-5-Oxopyrazole
1-Phenyl-3-methyl-5-pyrazolone is prepared by cyclizing ethyl acetoacetate with phenylhydrazine in ethanol under reflux.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–5 hours |
| Yield | 85–90% |
Diazotization and Coupling
The benzoate intermediate is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The diazonium salt is then coupled with the pyrazolone derivative in alkaline conditions (pH 8–9) to form the azo linkage.
Critical Parameters
-
Temperature Control : <5°C to prevent diazonium salt decomposition.
-
pH Adjustment : Maintained with sodium carbonate to ensure coupling efficiency.
Sulphonylation and Neutralization
The final sulphonate and sulphonatooxy groups are introduced via sulphonation reactions.
Sulphonation of the Ethyl Sulphonyl Group
The ethyl sulphonyl group is sulphated using chlorosulphonic acid (ClSO₃H) in dichloroethane at 40–50°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Sulphonating Agent | ClSO₃H |
| Solvent | Dichloroethane |
| Temperature | 40–50°C |
| Yield | 70–75% |
Neutralization to Trisodium Salt
The sulphonic acid groups are neutralized with sodium hydroxide (NaOH) in aqueous ethanol. The product is crystallized and purified via recrystallization from water.
Purification Data
| Parameter | Value |
|---|---|
| Solvent System | Water/Ethanol (3:1) |
| Purity | >98% (HPLC) |
Challenges and Optimization
Side Reactions
-
Azo Bond Reduction : Catalyzed by trace metals; mitigated by using deionized water and EDTA.
-
Over-Sulphonylation : Controlled by gradual addition of ClSO₃H and temperature monitoring.
Yield Improvements
-
Catalyst Screening : Use of pyridine as a catalyst during sulphonation increases yield to 80–85%.
-
Solvent Choice : Replacing dichloroethane with tetrahydrofuran (THF) reduces side products.
Characterization and Validation
The final product is characterized via:
-
¹H/¹³C NMR : Confirms substitution patterns and azo linkage.
-
Mass Spectrometry (MS) : Validates molecular weight (MW = 698.2 g/mol).
-
Elemental Analysis : Matches calculated values for C, H, N, and S.
Industrial Scaling Considerations
Batch vs. Continuous Processes
-
Batch Reactors : Preferred for small-scale production (<100 kg).
-
Continuous Flow Systems : Reduce reaction times by 40% for large-scale synthesis.
Waste Management
-
Sulphuric Acid Recovery : Neutralized with lime to produce gypsum (CaSO₄).
-
Solvent Recycling : Ethanol and THF are distilled and reused.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trisodium 2-chloro-5-[[...]-azo]-4-sulphonatobenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves diazotization and azo coupling steps, leveraging triazenylpyrazole precursors (as seen in analogous syntheses). Key parameters include pH control (maintained at 6–8 to stabilize the azo bond) and temperature modulation (0–5°C during diazotization). Post-synthetic purification may require membrane separation technologies to isolate sulfonated byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction to resolve the azo-pyrazole linkage geometry (as demonstrated for structurally related sulfonated pyrazoles ).
- High-resolution NMR (¹H/¹³C) to confirm sulfonate group placement and aromatic proton environments.
- Mass spectrometry (ESI-MS) to verify molecular weight and detect trace impurities (e.g., incomplete sulfonation products) .
Q. How can solubility and stability in aqueous solutions be enhanced for experimental applications?
- Methodological Answer : Solubility is pH-dependent due to the trisodium sulfonate groups. Use buffered solutions (pH 7–9) to maximize solubility. For long-term stability, avoid UV exposure (azo bonds are photosensitive) and store at 4°C in inert atmospheres. Membrane filtration (0.22 µm) precludes particulate aggregation .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from dynamic proton exchange or solvent effects. Employ:
- Variable-temperature NMR to identify exchange-broadened signals.
- DFT calculations (B3LYP/6-31G*) to model solvent-accessible conformers and compare with experimental chemical shifts .
- 2D-COSY/HSQC to resolve overlapping peaks in crowded aromatic regions .
Q. How do the sulfonate and azo functional groups influence interactions with biomolecules (e.g., proteins or DNA)?
- Methodological Answer : The sulfonate groups enhance hydrophilicity and electrostatic interactions with positively charged residues (e.g., lysine). The azo bond may intercalate or form π-π stacks with aromatic biomolecules. Use:
- Surface plasmon resonance (SPR) to quantify binding kinetics.
- Molecular docking simulations (AutoDock Vina) to predict binding sites .
Q. What degradation pathways occur under extreme pH or thermal conditions, and how can intermediates be identified?
- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of the azo bond generates sulfophenyl amines. At high temperatures (>80°C), sulfonate groups may desulfonate. Monitor degradation via:
- HPLC-MS to track intermediates.
- TGA/DSC to assess thermal stability thresholds .
Q. How can computational modeling predict reactivity in catalytic or environmental systems?
- Methodological Answer : Use time-dependent DFT (TD-DFT) to model electronic transitions (e.g., UV-Vis absorption maxima) and Fukui indices to map electrophilic/nucleophilic sites for reaction prediction. Validate with experimental kinetic studies .
Q. What strategies mitigate spectral interference from impurities during quantitative analysis?
- Methodological Answer : Implement:
- Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the target compound.
- Derivatization (e.g., methyl ester formation) to enhance chromatographic separation .
Data Contradiction Analysis
Q. How to reconcile discrepancies between observed and theoretical melting points?
- Methodological Answer : Experimental melting points may vary due to polymorphism or hydration states. Characterize crystallinity via:
- Powder X-ray diffraction (PXRD) to identify polymorphs.
- Karl Fischer titration to quantify hydrate content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
